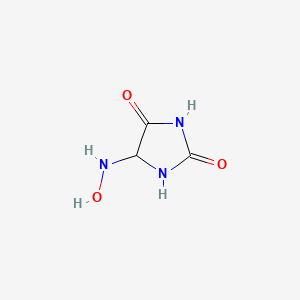![molecular formula C26H26O B14597526 1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] CAS No. 60998-06-3](/img/structure/B14597526.png)
1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is an organic compound with a complex structure that includes methoxy, phenyl, and prop-1-en-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] typically involves multi-step organic reactions. One common method involves the reaction of methoxybenzene with a suitable alkylating agent under controlled conditions to introduce the methoxy and phenyl groups. The prop-1-en-2-yl groups are then added through further reactions involving alkenes and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in structure but with different functional groups.
Benzene, (1-methylbutyl)-: Shares the benzene ring but differs in the alkyl substituents.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains an ether linkage instead of the methoxy and phenyl groups.
Uniqueness
1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
60998-06-3 |
|---|---|
Molekularformel |
C26H26O |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-[methoxy-phenyl-(2-prop-1-en-2-ylphenyl)methyl]-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C26H26O/c1-19(2)22-15-9-11-17-24(22)26(27-5,21-13-7-6-8-14-21)25-18-12-10-16-23(25)20(3)4/h6-18H,1,3H2,2,4-5H3 |
InChI-Schlüssel |
FMXXAPUAEFKFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C(=C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)
methanone](/img/structure/B14597499.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
